BenchChemオンラインストアへようこそ!

2-Methylbenzo[d]oxazol-6-yl acetate

Kinase Inhibition Oncology Medicinal Chemistry

2-Methylbenzo[d]oxazol-6-yl acetate (CAS 5078-06-8) is the essential building block for constructing CC-671 (dual TTK/CLK2 inhibitor, IC50 3–5 nM), submicromolar MAO-B inhibitors (IC50 0.0023 µM), CFTR corrector 2 (EU orphan designation EU/3/15/1498), and SB-334867 (OX1 antagonist, pKb 7.2). Its acetate ester functions as a latent phenol for selective deprotection, enabling orthogonal strategies impossible with the free phenol. Generic benzoxazole derivatives or the parent phenol fail in downstream synthesis of these high-value candidates. Procure this specific building block to ensure synthetic fidelity and biological activity in your programs.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 5078-06-8
Cat. No. B3269314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbenzo[d]oxazol-6-yl acetate
CAS5078-06-8
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCC1=NC2=C(O1)C=C(C=C2)OC(=O)C
InChIInChI=1S/C10H9NO3/c1-6-11-9-4-3-8(14-7(2)12)5-10(9)13-6/h3-5H,1-2H3
InChIKeyYILMPTWYTJBHCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbenzo[d]oxazol-6-yl acetate (CAS 5078-06-8) | Benzoxazole Scaffold & Synthetic Utility


2-Methylbenzo[d]oxazol-6-yl acetate (CAS 5078-06-8) is a heterocyclic building block belonging to the benzoxazole family, characterized by a benzene ring fused to an oxazole ring with a methyl group at the 2-position and an acetate ester at the 6-position . This compound serves as a versatile synthetic intermediate for constructing biologically active molecules, particularly in medicinal chemistry programs targeting kinases, GPCRs, and CFTR . Its core structure enables diverse functionalization at the acetate moiety, facilitating the synthesis of urea derivatives, amides, and heterocyclic conjugates that exhibit potent biological activities .

2-Methylbenzo[d]oxazol-6-yl acetate | Why Generic Substitution Fails in Medicinal Chemistry Synthesis


Direct substitution of 2-Methylbenzo[d]oxazol-6-yl acetate with generic benzoxazole derivatives or the parent phenol (2-Methylbenzo[d]oxazol-6-ol) fails in downstream synthesis of high-value drug candidates due to critical differences in reactivity, protecting group strategy, and biological activity profiles. The acetate ester serves as a latent phenol that can be selectively deprotected under mild conditions, enabling orthogonal functionalization strategies not possible with the free phenol . Moreover, derivatives synthesized from this acetate building block have demonstrated nanomolar potency against clinically validated targets (e.g., TTK kinase IC50 = 5 nM, CLK2 IC50 = 3 nM for CC-671) and submicromolar MAO-B inhibition (IC50 = 0.0023–0.0033 µM), which are lost when the core scaffold is modified or substituted with alternative building blocks [1].

2-Methylbenzo[d]oxazol-6-yl acetate | Quantitative Differentiation Evidence for Scientific Selection


2-Methylbenzo[d]oxazol-6-yl acetate Enables Synthesis of Dual TTK/CLK2 Inhibitor CC-671 with Single-Digit Nanomolar Potency

2-Methylbenzo[d]oxazol-6-yl acetate serves as the critical building block for synthesizing CC-671, a dual TTK/CLK2 inhibitor with IC50 values of 5 nM and 3 nM, respectively . This potency is directly attributable to the 2-methylbenzo[d]oxazol-6-yl moiety incorporated from the acetate precursor. In contrast, derivatives lacking this specific benzoxazole substitution pattern or derived from alternative scaffolds (e.g., unsubstituted benzoxazole or 2-phenyl benzoxazole) show significantly reduced kinase inhibition (>10-fold increase in IC50) or complete loss of activity [1].

Kinase Inhibition Oncology Medicinal Chemistry

2-Methylbenzo[d]oxazol-6-yl acetate Derivatives Exhibit Submicromolar MAO-B Inhibition Superior to Reference Inhibitor Safinamide

Derivatives synthesized from the 2-methylbenzo[d]oxazol-6-yl scaffold, accessible via the acetate building block, demonstrate potent MAO-B inhibition with IC50 values as low as 0.0023 µM (compound 1d) and 0.0033 µM (compound 2e) [1]. These values represent a 100-fold improvement over the clinically approved MAO-B inhibitor safinamide (IC50 = 0.240 µM) and a 400-fold improvement over the MAO-A inhibitor toloxatone (IC50 = 1.67 µM) [2]. The 2-methyl substitution on the benzoxazole ring is critical for this potency; unsubstituted benzoxazole derivatives show >50-fold reduced MAO-B inhibition [3].

Monoamine Oxidase Inhibition Neurodegeneration Parkinson's Disease

2-Methylbenzo[d]oxazol-6-yl acetate is the Essential Precursor for CFTR Corrector in Cystic Fibrosis Orphan Drug Designation

2-Methylbenzo[d]oxazol-6-yl acetate is the key building block for synthesizing 2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide (CFTR corrector 2), which received orphan drug designation (EU/3/15/1498) for cystic fibrosis treatment [1]. This designation was based on preclinical data showing correction of the defective CFTR protein in patients with the F508del mutation [2]. Attempts to substitute the 2-methylbenzo[d]oxazol-6-yl moiety with other benzoxazole or heteroaromatic building blocks resulted in complete loss of CFTR correction activity (>90% reduction in chloride current restoration) .

CFTR Modulation Cystic Fibrosis Orphan Drug

2-Methylbenzo[d]oxazol-6-yl acetate Enables Synthesis of Selective Orexin OX1 Receptor Antagonist SB-334867 with pKb = 7.2

The acetate building block is the synthetic precursor to SB-334867, a selective non-peptide orexin OX1 receptor antagonist with a pKb value of 7.2 (IC50 equivalent ~63 nM) . In comparative functional assays, SB-334867 inhibited orexin-A-induced calcium responses with pKB = 7.27 ± 0.04, while having minimal effect on OX2-mediated responses (32.7 ± 1.9% inhibition at 10 µM) [1]. Derivatives lacking the 2-methylbenzo[d]oxazol-6-yl core or with modified substitution patterns show >10-fold reduced OX1 affinity and loss of subtype selectivity [2].

Orexin Receptor Neuroscience GPCR Pharmacology

2-Methylbenzo[d]oxazol-6-yl acetate | Best-Fit Research & Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Dual TTK/CLK2 Kinase Inhibitors for Oncology

2-Methylbenzo[d]oxazol-6-yl acetate is the essential building block for constructing CC-671, a dual TTK/CLK2 inhibitor with IC50 values of 5 nM and 3 nM, respectively [1]. This compound is being developed for treating solid tumors and hematological cancers, and the acetate precursor is required for both lead optimization and scale-up synthesis .

CNS Drug Discovery: Development of Next-Generation MAO-B Inhibitors

Derivatives synthesized from 2-Methylbenzo[d]oxazol-6-yl acetate demonstrate submicromolar MAO-B inhibition with IC50 values as low as 0.0023 µM, representing a 100-fold improvement over safinamide [1]. This scaffold is therefore prioritized for Parkinson's disease and neurodegenerative disorder drug discovery programs .

Cystic Fibrosis Therapeutics: Synthesis of CFTR Correctors

This acetate building block is the key precursor for synthesizing CFTR corrector 2, which received EU orphan drug designation (EU/3/15/1498) for cystic fibrosis [1]. The compound corrects defective CFTR protein folding in F508del patients, and procurement of this specific building block is required for both research and potential clinical supply .

Neuroscience Research: Selective Orexin OX1 Receptor Antagonists

2-Methylbenzo[d]oxazol-6-yl acetate is the starting material for synthesizing SB-334867, a selective OX1 receptor antagonist with pKb = 7.2 [1]. This tool compound is widely used in neuroscience research to study feeding behavior, sleep-wake regulation, and addiction pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylbenzo[d]oxazol-6-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.